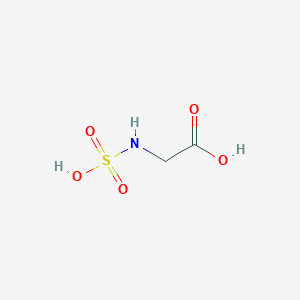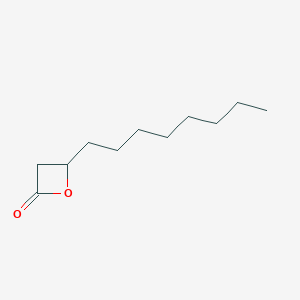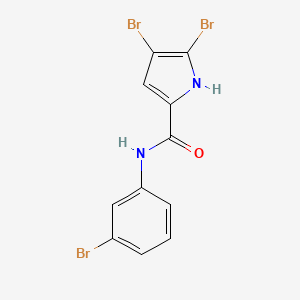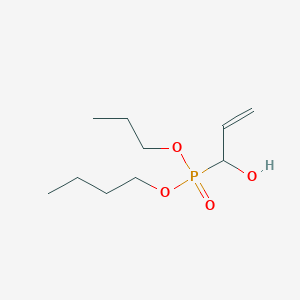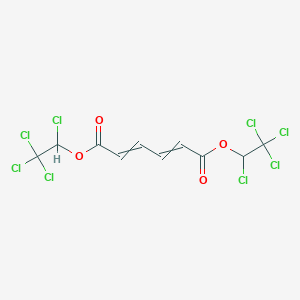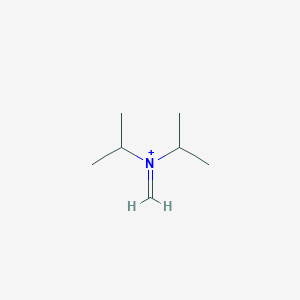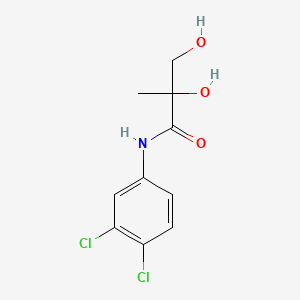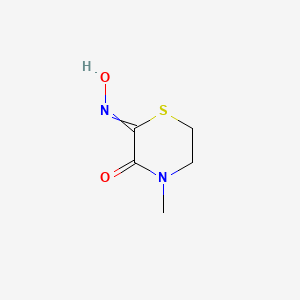
2-(Hydroxyimino)-4-methylthiomorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyimino)-4-methylthiomorpholin-3-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-4-methylthiomorpholin-3-one typically involves the reaction of chloral hydrate with hydroxylamine hydrochloride . This reaction proceeds under controlled conditions to yield the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for scalability, efficiency, and cost-effectiveness. Advanced techniques such as continuous flow synthesis may be employed to enhance production rates and maintain product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-4-methylthiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2-(Hydroxyimino)-4-methylthiomorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-4-methylthiomorpholin-3-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The thiomorpholine ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanohydroxyiminoacetate: Known for its use in peptide synthesis as a coupling additive.
2-[(Hydroxyimino)methyl]imidazole: Studied for its reactivity and potential therapeutic applications.
Uniqueness
2-(Hydroxyimino)-4-methylthiomorpholin-3-one is unique due to its specific combination of functional groups and ring structure, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
51546-50-0 |
|---|---|
Molecular Formula |
C5H8N2O2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
2-hydroxyimino-4-methylthiomorpholin-3-one |
InChI |
InChI=1S/C5H8N2O2S/c1-7-2-3-10-4(6-9)5(7)8/h9H,2-3H2,1H3 |
InChI Key |
WTHGBLYTVKXSPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCSC(=NO)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)

